molecular formula C19H22BrN3O B3593945 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B3593945
M. Wt: 388.3 g/mol
InChI Key: DGWSZCRTNVDOBI-UHFFFAOYSA-N
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Description

    Reagents: 4-bromo-N-phenylbenzamide, 4-ethylpiperazine

    Product: 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Properties

IUPAC Name

4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-2-22-11-13-23(14-12-22)18-9-7-17(8-10-18)21-19(24)15-3-5-16(20)6-4-15/h3-10H,2,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWSZCRTNVDOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

  • Step 1: Synthesis of 4-bromoaniline

      Reagents: 4-bromonitrobenzene, reducing agent (e.g., iron powder, hydrochloric acid)

      Conditions: Reflux in ethanol

      Product: 4-bromoaniline

  • Step 2: Formation of 4-bromo-N-phenylbenzamide

      Reagents: 4-bromoaniline, benzoyl chloride

      Conditions: Base (e.g., pyridine), room temperature

      Product: 4-bromo-N-phenylbenzamide

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Oxidation: Conversion to carboxylic acids or other oxidized forms.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The ethylpiperazine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The bromine atom and benzamide group may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the ethylpiperazine group, which imparts specific chemical and biological properties. This makes it distinct from other brominated benzamides and piperazine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide

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